molecular formula C9H7BrFN B1441527 7-Bromo-5-fluoro-3-methyl-1H-indole CAS No. 883001-24-9

7-Bromo-5-fluoro-3-methyl-1H-indole

Cat. No. B1441527
CAS RN: 883001-24-9
M. Wt: 228.06 g/mol
InChI Key: RIPHXXHZNPGTMV-UHFFFAOYSA-N
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Description

“7-Bromo-5-fluoro-3-methyl-1H-indole” is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-fluoro-3-methyl-1H-indole” includes a bromine atom, a fluorine atom, and a methyl group attached to an indole ring . The exact positions of these substituents can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “7-Bromo-5-fluoro-3-methyl-1H-indole” is 228.06 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information.

Scientific Research Applications

Medicinal Chemistry: Metal Complexes and Drug Discovery

Indole-containing metal complexes have been recognized for their significant biological activity. The incorporation of 7-Bromo-5-fluoro-3-methyl-1H-indole into metal complexes can potentially enhance their medicinal applications. These complexes are being explored for their therapeutic potential in the treatment of various types of cancer, Alzheimer’s disease, and cardiovascular diseases .

Oncology: Anti-Breast Cancer Agents

The indole scaffold is crucial in the design of pharmacophores for anti-breast cancer agents. The structural insights of 7-Bromo-5-fluoro-3-methyl-1H-indole derivatives can be pivotal in targeting drug-resistant breast cancer cells, offering a pathway to develop new chemotherapeutics .

Pharmacology: Antihypertensive Drugs

Indole derivatives like 7-Bromo-5-fluoro-3-methyl-1H-indole have been utilized in the synthesis of antihypertensive drugs. These compounds can interact with biological pathways to regulate blood pressure and have been used in the treatment of hypertension .

Sustainable Chemistry: Multicomponent Reactions

The indole moiety is a versatile component in sustainable multicomponent reactions. 7-Bromo-5-fluoro-3-methyl-1H-indole can be used to assemble pharmaceutically interesting scaffolds with potential applications in developing sustainable synthetic methods .

Virology: Anti-Viral Activity

Indole derivatives have shown promise in the treatment of viral infections. Compounds derived from 7-Bromo-5-fluoro-3-methyl-1H-indole could exhibit anti-viral activity against viruses like the hepatitis C virus, providing a basis for the development of new antiviral drugs .

Future Directions

Indole derivatives, including “7-Bromo-5-fluoro-3-methyl-1H-indole”, have attracted increasing attention in recent years due to their various biologically vital properties . They are expected to continue to be a focus of research for the development of new therapeutic agents .

properties

IUPAC Name

7-bromo-5-fluoro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHXXHZNPGTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694852
Record name 7-Bromo-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-3-methyl-1H-indole

CAS RN

883001-24-9
Record name 7-Bromo-5-fluoro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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